

Clinical trial results of VERITAC-2 phase 3 study.

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Compound of Interest

Compound Name: *ER degrader 2*

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An Objective Comparison of Vepdegestrant (VERITAC-2) and Fulvestrant in ER+/HER2- Advanced Breast Cancer

The landscape of treatment for estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer is continually evolving. The phase 3 VERITAC-2 clinical trial introduces vepdegestrant, a first-in-class oral PROteolysis Targeting Chimera (PROTAC) estrogen receptor (ER) degrader, as a novel therapeutic option. This guide provides a detailed comparison of the clinical trial results for vepdegestrant versus fulvestrant, a standard-of-care selective estrogen receptor degrader (SERD), for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The VERITAC-2 study evaluated the efficacy and safety of vepdegestrant as a monotherapy in patients whose disease progressed following prior treatment with a cyclin-dependent kinase (CDK) 4/6 inhibitor and endocrine therapy.^{[1][2][3]} The key findings are summarized below.

Efficacy: Progression-Free Survival (PFS)

The primary endpoint of the study was progression-free survival (PFS), assessed by a blinded independent central review (BICR).^[4]

Patient Population	Vepdegestrant (Median PFS)	Fulvestrant (Median PFS)	Hazard Ratio (95% CI)	P-value
ESR1-mutant (ESR1m)	5.0 months	2.1 months	0.57 (0.42–0.77)	0.0001
Intent-to-Treat (All Patients)	3.7 months	3.6 months	0.83 (0.68–1.02)	0.0358

The trial met its primary endpoint in the subpopulation of patients with estrogen receptor 1 mutations (ESR1m), demonstrating a statistically significant and clinically meaningful improvement in PFS for vepdegestrant compared to fulvestrant.[1] However, a statistically significant improvement in PFS was not observed in the overall intent-to-treat (ITT) population. Overall survival data is not yet mature.

Safety: Treatment-Emergent Adverse Events (TEAEs)

Vepdegestrant was generally well-tolerated, with a safety profile consistent with previous studies.

Adverse Event Category	Vepdegestrant	Fulvestrant
Grade ≥3 TEAEs	23.4%	17.6%

Experimental Protocols

VERITAC-2 Study Design

The VERITAC-2 (NCT05654623) trial was a global, randomized, phase 3 study.

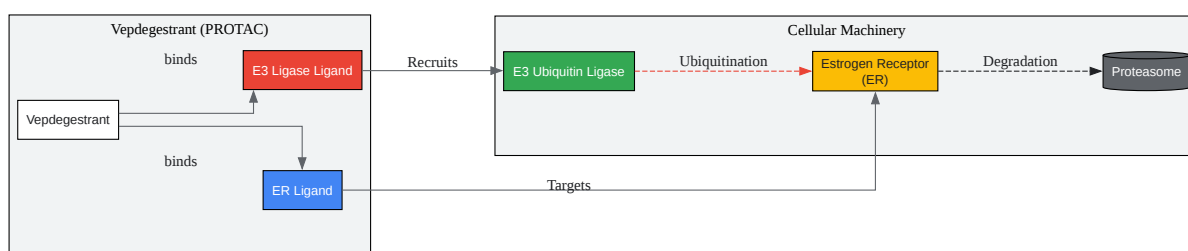
- **Patient Population:** Eligible participants were adults (aged ≥18 years) with ER+/HER2- advanced or metastatic breast cancer.
- **Prior Therapies:** Patients must have received one prior line of a CDK4/6 inhibitor combined with endocrine therapy, and no more than one additional line of endocrine therapy. The most recent endocrine therapy must have been administered for at least six months before disease progression.

- Exclusion Criteria: Key exclusion criteria included prior chemotherapy for advanced disease or any previous treatment with fulvestrant.
- Intervention: Patients were randomized to receive either vepdegestrant monotherapy or fulvestrant.

Visualizations

Mechanism of Action: Vepdegestrant (PROTAC ER Degradar)

Vepdegestrant is an oral PROTAC designed to harness the body's own cellular machinery to eliminate the estrogen receptor protein.

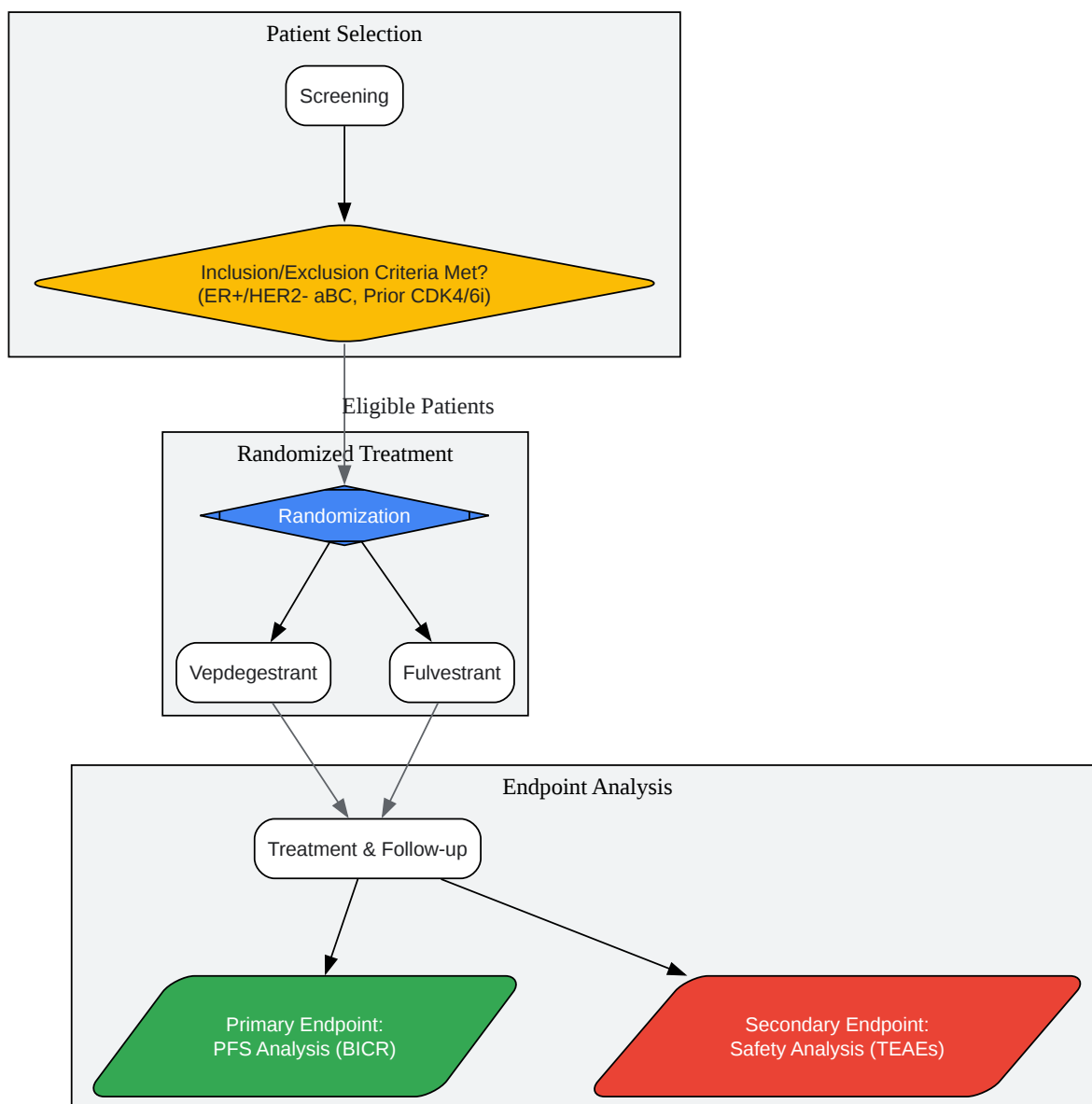


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Caption: Vepdegestrant's PROTAC mechanism of action.

VERITAC-2 Experimental Workflow

The logical flow of the VERITAC-2 clinical trial from patient screening to data analysis is outlined below.



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Caption: High-level workflow of the VERITAC-2 Phase 3 trial.

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References

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